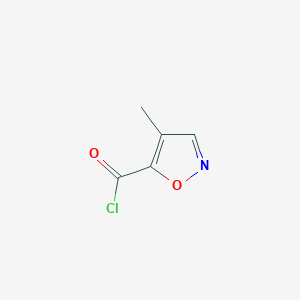

4-Methylisoxazole-5-carbonyl chloride

説明

BenchChem offers high-quality 4-Methylisoxazole-5-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylisoxazole-5-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C5H4ClNO2 |

|---|---|

分子量 |

145.54 g/mol |

IUPAC名 |

4-methyl-1,2-oxazole-5-carbonyl chloride |

InChI |

InChI=1S/C5H4ClNO2/c1-3-2-7-9-4(3)5(6)8/h2H,1H3 |

InChIキー |

ZOXWICGLWVILMB-UHFFFAOYSA-N |

正規SMILES |

CC1=C(ON=C1)C(=O)Cl |

製品の起源 |

United States |

A Technical Guide to the Synthesis of 4-Methylisoxazole-5-carbonyl Chloride: Mechanisms, Protocols, and Practical Considerations

Abstract: 4-Methylisoxazole-5-carbonyl chloride is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of its synthesis, designed for researchers and drug development professionals. We will explore the strategic construction of the isoxazole core, focusing on a robust cyclocondensation pathway, followed by the efficient conversion to the final acyl chloride. This document emphasizes the underlying chemical principles, provides detailed, field-proven protocols, and discusses critical process considerations to ensure high-yield, high-purity synthesis.

Introduction

The isoxazole motif is a cornerstone in modern drug design, valued for its unique electronic properties, metabolic stability, and ability to participate in key biological interactions.[1] Specifically, 4-methylisoxazole-5-carbonyl chloride serves as a highly reactive intermediate, enabling the facile introduction of the isoxazole scaffold into larger molecules through reactions like amide and ester bond formation.[2] Its structural importance is highlighted in the synthesis of various therapeutics, including certain anti-inflammatory agents and anticonvulsants.[2]

This guide presents a validated, two-stage synthetic pathway, beginning with the formation of the precursor, 4-methylisoxazole-5-carboxylic acid, and culminating in its chlorination to the target acyl chloride.

Part I: Strategic Synthesis of the Isoxazole Core

The primary challenge in this synthesis is the regioselective construction of the 4,5-disubstituted isoxazole ring. A common and effective strategy involves the cyclocondensation of a β-dicarbonyl equivalent with a source of hydroxylamine. A widely adopted and scalable approach begins with ethyl acetoacetate.

Stage 1: Synthesis of Ethyl 4-methylisoxazole-5-carboxylate

The initial step involves a condensation reaction between ethyl acetoacetate and triethyl orthoformate to form an activated enol ether intermediate, (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is then reacted in situ with hydroxylamine to yield the desired isoxazole ring structure.

Causality and Experimental Insight:

-

Activation: Reacting ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride creates a more electrophilic species, primed for cyclization.[3] This prevents unwanted side reactions and ensures the correct regiochemistry.

-

Cyclocondensation: The subsequent reaction with hydroxylamine (often generated from hydroxylamine sulfate and a mild base like sodium acetate) proceeds via a nucleophilic attack followed by cyclization and dehydration to form the stable aromatic isoxazole ring.[4] Controlling the temperature during this step (e.g., -20°C to 10°C) is crucial to minimize the formation of isomeric impurities.[3]

Stage 2: Hydrolysis to 4-Methylisoxazole-5-carboxylic Acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. While basic saponification is possible, acidic hydrolysis is often preferred to simplify workup and avoid potential ring-opening side reactions under harsh basic conditions.

Causality and Experimental Insight:

-

Acid Choice: A mixture of a strong mineral acid (like HCl or H₂SO₄) and an organic acid (like acetic acid) is effective.[4] A 60% aqueous sulfuric acid solution has been shown to reduce reaction times and by-product formation compared to other acid mixtures.[3]

-

Reaction Progression: The reaction is typically run at reflux for several hours.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine completion and prevent degradation from prolonged exposure to strong acid at high temperatures.

Detailed Protocol: Synthesis of 4-Methylisoxazole-5-carboxylic Acid

The following protocol is a synthesized representation of established procedures.[3][4]

Step A: Ethyl 4-methylisoxazole-5-carboxylate Formation

-

In a reaction vessel equipped for heating and stirring, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.

-

Heat the mixture to approximately 100-110°C and maintain for several hours.

-

Cool the resulting mixture (containing ethyl ethoxymethyleneacetoacetic ester) to between -5°C and 0°C.

-

In a separate vessel, prepare a solution of hydroxylamine sulfate and sodium acetate in water.

-

Slowly add the hydroxylamine solution to the cooled ester mixture, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir for 2-3 hours, letting it slowly warm to room temperature.

-

Perform a workup by extracting the product into an organic solvent such as dichloromethane. Wash the organic layer with brine, dry over sodium sulfate, and concentrate in vacuo to yield the crude ethyl ester.

Step B: Hydrolysis

-

Combine the crude ethyl 4-methylisoxazole-5-carboxylate with 60% aqueous sulfuric acid.[3]

-

Heat the mixture to reflux (approx. 80-90°C) for 3-10 hours, ideally with a setup to distill off the ethanol as it forms.[3][4]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 4-methylisoxazole-5-carboxylic acid as a solid.

Part II: Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The choice of chlorinating agent is critical and depends on the scale, desired purity, and downstream application.

Reagent Selection: Thionyl Chloride vs. Oxalyl Chloride

| Reagent | Mechanism & Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) ** | Reacts to form a chlorosulfite intermediate. Gaseous byproducts (SO₂ and HCl) are easily removed.[5][6] | Cost-effective, powerful, volatile byproducts simplify purification. Can be used as both reagent and solvent.[3][7] | Highly corrosive and moisture-sensitive. Can lead to charring with sensitive substrates if not controlled. |

| Oxalyl Chloride ((COCl)₂) ** | Requires a catalytic amount of DMF to form the Vilsmeier reagent, the active chlorinating agent.[8] Byproducts are gaseous (CO, CO₂, HCl). | Milder conditions (often room temperature), very clean reaction with volatile byproducts.[7] | More expensive than thionyl chloride, making it more suitable for smaller-scale synthesis.[8] |

For the synthesis of 4-methylisoxazole-5-carbonyl chloride, thionyl chloride is a robust and commonly cited reagent, particularly for larger-scale preparations.[3]

Detailed Protocol: Synthesis of 4-Methylisoxazole-5-carbonyl Chloride

The following protocol is based on a well-documented procedure.[3]

-

To a flask equipped with a reflux condenser and a gas outlet (to scrub HCl and SO₂), add 4-methylisoxazole-5-carboxylic acid.

-

Optional: A high-boiling inert solvent such as toluene can be added.[9]

-

Carefully add an excess of thionyl chloride (SOCl₂) (typically 2-5 equivalents). The reaction can often be run neat, with thionyl chloride acting as the solvent.[3][7]

-

Heat the mixture to reflux (approx. 75-80°C) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 4-methylisoxazole-5-carbonyl chloride is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.

Synthesis Pathway and Characterization

Overall Synthesis Workflow

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

4-Methylisoxazole-5-carbonyl chloride (CAS 1108713-21-8): A Comprehensive Technical Guide on Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

Isoxazoles represent a privileged class of heterocycles in medicinal chemistry, offering unique hydrogen-bonding profiles, enhanced metabolic stability, and rigid geometric constraints. Among the diverse array of functionalized isoxazoles, 4-Methylisoxazole-5-carbonyl chloride serves as a highly reactive, versatile electrophilic building block. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic methodologies, tailored for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of this acyl chloride is critical for proper handling, storage, and reaction planning. The electron-withdrawing nature of the isoxazole ring makes the C5-carbonyl highly susceptible to nucleophilic attack.

The quantitative data for 4-Methylisoxazole-5-carbonyl chloride is summarized in the table below, synthesized from authoritative chemical databases [1].

| Property | Value |

| Chemical Name | 4-Methylisoxazole-5-carbonyl chloride |

| CAS Registry Number | 1108713-21-8 |

| Molecular Formula | C5H4ClNO2 |

| Molecular Weight | 145.54 g/mol |

| Functional Groups | Isoxazole ring, Methyl group, Acyl chloride |

| Physical State | Colorless to pale yellow liquid (typical for low MW acyl chlorides) |

| Boiling Point | ~167–168 °C (extrapolated from unsubstituted analog) [3] |

| Density | ~1.36 g/mL at 25 °C (extrapolated from unsubstituted analog) [3] |

Structural and Mechanistic Insights

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The specific substitution pattern of 4-methylisoxazole-5-carbonyl chloride dictates its reactivity profile:

-

Electronic Effects: The heteroatoms exert a strong inductive electron-withdrawing effect. When a carbonyl chloride is attached at the C5 position, the electrophilicity of the acyl carbon is significantly enhanced compared to a standard benzoyl chloride. This facilitates rapid amidation and esterification even with sterically hindered or electronically deactivated nucleophiles.

-

Steric Dynamics: The methyl group at the C4 position introduces localized steric hindrance. In medicinal chemistry, this is highly advantageous; the C4-methyl group locks the conformation of resulting amides, preventing free rotation and pre-organizing the molecule for optimal target binding within a receptor pocket.

-

Stability & Degradation: Like all acyl chlorides, 4-methylisoxazole-5-carbonyl chloride is acutely sensitive to hydrolysis. Exposure to atmospheric moisture will rapidly convert it back to 4-methylisoxazole-5-carboxylic acid, releasing corrosive hydrogen chloride (HCl) gas.

Synthetic Protocols and Methodologies

The preparation of 4-methylisoxazole-5-carbonyl chloride typically proceeds via the chlorination of its corresponding carboxylic acid.

Protocol: Synthesis via Oxalyl Chloride Activation

Causality & Rationale: While thionyl chloride (SOCl₂) is a standard reagent [2], oxalyl chloride ((COCl)₂) is often preferred for sensitive heterocyclic substrates. It reacts under milder conditions (room temperature) and produces only gaseous byproducts (CO, CO₂, HCl), drastically simplifying downstream purification. The addition of catalytic N,N-Dimethylformamide (DMF) is mechanistically essential; DMF reacts with oxalyl chloride to generate the highly reactive Vilsmeier-Haack intermediate, which acts as the true chlorinating agent.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 4-methylisoxazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Crucial Note: The reaction kinetics will be prohibitively slow without this catalyst.

-

Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2 to 1.5 eq) dropwise via a syringe. Observation: Immediate effervescence will occur as CO and CO₂ gases are evolved.

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours under an inert atmosphere.

-

Validation (Self-Validating Step): To confirm completion without exposing the bulk reaction to moisture, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing a drop of triethylamine. Analyze this sample via LC-MS. The presence of the methyl ester (formed instantly from the acyl chloride) and the complete absence of the starting carboxylic acid confirms 100% conversion.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator equipped with a base trap to catch residual HCl. Co-evaporate twice with anhydrous toluene to remove any trace unreacted oxalyl chloride. The resulting crude 4-methylisoxazole-5-carbonyl chloride can be used immediately in the next step.

Fig 1: Synthesis workflow of 4-methylisoxazole-5-carbonyl chloride and downstream amidation.

Applications in Medicinal Chemistry and Drug Development

The primary utility of 4-methylisoxazole-5-carbonyl chloride lies in its ability to rapidly generate diverse libraries of bioactive compounds. The isoxazole core is a proven pharmacophore in several FDA-approved drugs.

-

Amide Bond Formation: It reacts cleanly with primary and secondary amines in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to form stable isoxazole-5-carboxamides. These moieties are frequently explored as bioisosteres for phenols or as rigid linkers in kinase inhibitors.

-

1,2,4-Oxadiazole Synthesis: A prominent application of isoxazole-5-carbonyl chlorides is their reaction with amidoximes. As demonstrated in the scale-up synthesis of highly potent S1P1 receptor agonists [2], the acyl chloride undergoes initial O-acylation with an amidoxime. The intermediate is then subjected to thermal cyclodehydration to form a 1,2,4-oxadiazole ring. This structural motif is critical in treating autoimmune diseases like multiple sclerosis by modulating lymphocyte trafficking.

Fig 2: Mechanism of action for isoxazole-derived therapeutics in receptor modulation.

Safety, Handling, and Storage

Due to its high reactivity, strict safety protocols must be adhered to when handling 4-methylisoxazole-5-carbonyl chloride [3]:

-

Hazards: The compound is highly corrosive and causes severe skin burns and eye damage. Inhalation of vapors (which may contain HCl from ambient hydrolysis) can cause severe respiratory tract irritation.

-

PPE & Environment: Handle exclusively inside a certified, properly ventilated chemical fume hood. Required personal protective equipment (PPE) includes heavy-duty nitrile gloves, tightly sealed safety goggles, and a flame-resistant lab coat.

-

Storage: Store in a tightly sealed, dark container under an inert atmosphere (argon or nitrogen) at 2–8 °C. Ensure the container is kept strictly dry, as moisture will irreversibly degrade the material.

References

- Guidechem.CAS:1108713-21-8 - 4-Methylisoxazole-5-carbonyl chloride Properties and Identifiers. Guidechem Chemical Dictionary.

- ACS Publications.An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Organic Process Research & Development.

- Sigma-Aldrich.Isoxazole-5-carbonyl chloride - Safety Information and Extrapolated Properties.

Reactivity Profile of 4-Methylisoxazole-5-carbonyl chloride: A Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

In modern drug discovery, the isoxazole ring serves as a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters to improve metabolic stability, modulate lipophilicity, and provide critical hydrogen-bond acceptor vectors[1][2]. 4-Methylisoxazole-5-carbonyl chloride (CAS: 1108713-21-8) is a highly reactive, bifunctional building block utilized to append this valuable heterocycle onto complex molecular scaffolds[3][4].

As a Senior Application Scientist, I have observed that while acyl chlorides are ubiquitous in organic synthesis, the specific electronic and steric microenvironment of the 4-methylisoxazole system dictates a unique reactivity profile. The adjacent 4-methyl group imposes a defined steric penalty on the 5-carbonyl electrophile, altering reaction kinetics and necessitating precise control over nucleophile selection, base choice, and solvent conditions to suppress competitive hydrolysis[5][6]. This whitepaper dissects the reactivity profile of 4-Methylisoxazole-5-carbonyl chloride, providing mechanistically grounded protocols and self-validating workflows for drug development professionals.

Physicochemical & Structural Profiling

Understanding the baseline properties of the reagent is critical for predicting its behavior in solution. The electron-withdrawing nature of the isoxazole oxygen and nitrogen atoms increases the electrophilicity of the 5-carbonyl carbon, making it highly susceptible to nucleophilic attack, but simultaneously sensitive to ambient moisture[7][8].

Table 1: Quantitative Physicochemical Data

| Property | Value | Mechanistic Implication |

| Chemical Name | 4-Methylisoxazole-5-carbonyl chloride | - |

| CAS Registry Number | 1108713-21-8 | Standard identifier for procurement[3]. |

| Molecular Formula | C5H4ClNO2 | - |

| Molecular Weight | 145.54 g/mol | Used for precise stoichiometric calculations[3]. |

| Functional Groups | Acyl chloride, Isoxazole, 4-Methyl | The 4-methyl group sterically shields the acyl chloride, slowing down bulky nucleophiles. |

| Stability | Moisture-sensitive | Rapidly hydrolyzes to 4-methylisoxazole-5-carboxylic acid and HCl gas[7]. |

| Safety Profile | Corrosive (Skin/Eye burns) | Requires strict anhydrous handling and PPE[8]. |

Core Reactivity Pathways & Mechanistic Insights

The reactivity of 4-Methylisoxazole-5-carbonyl chloride is defined by the competition between desired nucleophilic acyl substitution (amidation/esterification) and undesired hydrolysis.

N-Acylation (Amidation)

The most frequent application of this reagent is the synthesis of isoxazole amides via reaction with primary or secondary amines (e.g., piperazines, azetidines, or anilines)[1][9].

-

Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a competitive nucleophile, thereby avoiding the formation of unreactive ketene intermediates or acylammonium side-products that can precipitate and stall the reaction.

-

Steric Considerations: Because the 4-methyl group partially blocks the Bürgi-Dunitz trajectory of incoming nucleophiles, reactions with sterically hindered secondary amines may require the addition of 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst[5]. DMAP forms a highly reactive, less sterically encumbered acylpyridinium intermediate.

O-Acylation (Esterification)

Alcohols are generally less nucleophilic than amines. To drive O-acylation, the use of DMAP is virtually mandatory. The reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C to room temperature.

Hydrolysis (The Competing Pathway)

Exposure to atmospheric moisture or wet solvents leads to rapid hydrolysis. The resulting 4-methylisoxazole-5-carboxylic acid is inert to further nucleophilic attack without the addition of coupling reagents (e.g., HATU, EDC)[10].

Mechanistic divergence of 4-Methylisoxazole-5-carbonyl chloride under various nucleophilic conditions.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific analytical checkpoints to verify reaction progress and reagent integrity.

Protocol 1: Highly Efficient N-Acylation for Library Synthesis

This protocol is optimized for coupling 4-Methylisoxazole-5-carbonyl chloride with a diverse array of amines, minimizing the impact of the 4-methyl steric hindrance.

Reagents & Equipment:

-

4-Methylisoxazole-5-carbonyl chloride (1.1–1.2 eq)

-

Target Amine (1.0 eq)

-

DIPEA (2.0–3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Argon/Nitrogen manifold

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under vacuum and backfill with Argon. Dissolve the target amine (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add DIPEA (2.0 eq) to the solution. Causality: DIPEA acts as an acid scavenger for the HCl generated during the reaction, preventing the protonation (and subsequent deactivation) of the unreacted starting amine.

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature suppresses exothermic degradation and minimizes the formation of bis-acylated side products in primary amines.

-

Acylation: Add 4-Methylisoxazole-5-carbonyl chloride (1.1 eq) dropwise. For highly hindered amines, add a catalytic amount of DMAP (0.1 eq)[5].

-

Self-Validation (Analytical Checkpoint): After 30 minutes, withdraw a 10 µL aliquot. Do not inject directly into the LC-MS. Instead, quench the aliquot into 1 mL of anhydrous methanol[5][6]. Causality: Unreacted acyl chloride will rapidly convert to the stable methyl ester in MeOH. Direct injection of acyl chlorides ruins reverse-phase LC columns and gives false readings. Analyze the quenched sample via LC-MS to confirm the disappearance of the starting amine and the presence of the product (and potentially the methyl ester, indicating excess reagent).

-

Workup: Once complete, quench the bulk reaction with saturated aqueous NaHCO3. Extract with DCM (3x), dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography.

Step-by-step experimental workflow for the N-acylation of amines using the acyl chloride.

Handling, Stability, and Safety Grounding

As an active acyl chloride, 4-Methylisoxazole-5-carbonyl chloride is classified as a corrosive liquid that causes severe skin burns and eye damage[8].

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. Repeated opening of the reagent bottle introduces ambient humidity, leading to the accumulation of 4-methylisoxazole-5-carboxylic acid[7].

-

Quality Control: Before utilizing an older batch of the reagent, dissolve a small sample in CDCl3 and perform a quick 1H-NMR. A shift in the 4-methyl peak or the appearance of a broad carboxylic acid OH peak indicates significant degradation.

-

Emergency Response: In case of skin contact, immediate washing with copious amounts of water is required. The use of gastric lavage or emesis is contraindicated if ingested due to the severe risk of esophageal perforation[11].

References

-

ACS Publications. "An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist." Available at:[Link]

-

ACS Publications. "Regioselective Epoxide Ring Opening for the Stereospecific Scale-Up Synthesis of BMS-960, A Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist." Available at:[Link]

- Google Patents. "US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides.

-

White Rose eTheses Online. "Design, Synthesis and Evaluation of a Shape-Diverse Fragment Library." Available at:[Link]

- Google Patents. "US7049323B2 - Amidoheterocycles as modulators of the melanocortin-4 receptor.

- Google Patents. "WO2010056827A1 - Beta-lactamase inhibitors.

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. US7049323B2 - Amidoheterocycles as modulators of the melanocortin-4 receptor - Google Patents [patents.google.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. AB540569 | CAS 1108713-21-8 – abcr Gute Chemie [abcr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. US4001237A - Oxazole, isoxazole, thiazole and isothiazole amides - Google Patents [patents.google.com]

- 10. WO2010056827A1 - Beta-lactamase inhibitors - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

The Strategic Application and Commercial Sourcing of 4-Methylisoxazole-5-carbonyl Chloride in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the isoxazole ring is recognized as a privileged pharmacophore. It frequently serves as a bioisostere for amides and esters, offering enhanced metabolic stability, improved lipophilicity, and unique hydrogen-bonding profiles. Among the various isoxazole building blocks, 4-Methylisoxazole-5-carbonyl chloride (CAS: 1108713-21-8) has emerged as a critical electrophilic intermediate. This whitepaper provides an in-depth technical analysis of its commercial availability, physicochemical properties, and standardized protocols for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Commercial Supply Dynamics

The transition of a molecule from a preclinical hit to a scalable therapeutic relies heavily on the commercial viability of its starting materials. 4-Methylisoxazole-5-carbonyl chloride is widely accessible through global fine chemical distributors, ensuring robust supply chain continuity for scale-up manufacturing [1].

Due to the highly reactive nature of the acyl chloride moiety, the compound is strictly moisture-sensitive and requires cold-chain storage (2–8 °C) under an inert atmosphere to prevent spontaneous hydrolysis into the corresponding unreactive carboxylic acid.

Table 1: Quantitative Physicochemical Profile of 4-Methylisoxazole-5-carbonyl chloride

| Property | Value | Operational Implication |

| CAS Number | 1108713-21-8 | Essential for supplier catalog matching. |

| Molecular Formula | C5H4ClNO2 | Defines mass balance in synthetic workflows. |

| Molecular Weight | 145.54 g/mol | Utilized for precise stoichiometric calculations. |

| Hydrogen Bond Donors | 0 | Highly lipophilic prior to amidation. |

| Hydrogen Bond Acceptors | 3 (N, O, C=O) | Capable of complexing with Lewis acid catalysts. |

| Topological Polar Surface Area | ~43.3 Ų | Favorable for passive membrane permeability post-coupling. |

The Isoxazole Pharmacophore in Therapeutics

The specific substitution pattern of 4-methylisoxazole-5-carbonyl chloride is not arbitrary. The 4-methyl group provides critical steric shielding that restricts the rotational freedom of the adjacent amide or ester bond formed during coupling. This conformational locking reduces the entropic penalty upon target binding.

Case Studies in Drug Development

The versatility of this intermediate is demonstrated across multiple therapeutic areas:

-

RSV Polymerase Complex Inhibitors: In the search for non-nucleoside inhibitors of the Respiratory Syncytial Virus (RSV), the 4-methylisoxazole-5-carbonyl moiety was utilized to synthesize Compound 1q. The resulting pyrazolo-diazepine carboxamides demonstrated potent suppression of viral RNA synthesis, with optimized analogs achieving EC50 values as low as 0.06 μM [2].

-

Anti-Leishmanial Agents: Amides derived from isoxazole-5-carbonyl chlorides and selenium-containing amines have been developed as potent inhibitors of Trypanothione Reductase, a validated target in Leishmania infantum. The isoxazole ring acts as a rigid, lipophilic spacer that correctly orients the selenium warhead [3].

-

S1P1 Receptor Agonists: Analogous isoxazole-5-carbonyl chlorides (e.g., 4-trifluoromethyl variants) have been successfully employed in the multi-kilogram scale-up of BMS-520. The robust electrophilicity of the acyl chloride ensures high-yielding amidation even with sterically hindered amines [4].

Table 2: Quantitative Biological Data of Isoxazole-Derived Therapeutics

| Therapeutic Target | Representative Compound | Biological Activity | Key Structural Role of Isoxazole |

| RSV Polymerase | Compound 1q / Analog 8n | EC50 = 0.06 μM, SI > 500 | Enhances metabolic half-life and target binding. |

| Trypanothione Reductase | Selenium-Amide 2k | High in vitro macrophage ED50 | Acts as a rigid, lipophilic orienting spacer. |

| S1P1 Receptor | BMS-520 (Analogous) | High potency/selectivity | Regioselective binding in the receptor pocket. |

Standardized Synthetic Workflow: Amidation Protocol

To ensure high-fidelity conversion of 4-Methylisoxazole-5-carbonyl chloride into target APIs, the following self-validating protocol must be employed. This methodology is designed to overcome the steric hindrance of the 4-methyl group while preventing deleterious side reactions.

Step-by-Step Methodology

-

Preparation & Dehydration: Dissolve the primary or secondary amine nucleophile (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile under a strict N₂ atmosphere.

-

Causality: Water acts as a competing nucleophile. Anhydrous conditions prevent the rapid hydrolysis of the highly electrophilic acyl chloride into the unreactive carboxylic acid, which would otherwise stall the reaction and generate stoichiometric HCl.

-

-

Catalytic Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).

-

Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation (and subsequent deactivation) of the amine nucleophile. DMAP fundamentally alters the reaction pathway by attacking the acyl chloride to form a transient, highly electrophilic N-acylpyridinium intermediate, effectively overcoming the steric hindrance imposed by the 4-methyl group.

-

-

Electrophile Addition: Cool the reaction vessel to 0 °C. Slowly add 4-Methylisoxazole-5-carbonyl chloride (1.1 eq) dropwise.

-

Causality: Nucleophilic acyl substitution is highly exothermic. Thermal control at 0 °C regulates reaction kinetics, suppressing the formation of dimerization or degradation byproducts.

-

-

Self-Validating Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Validation System: Because acyl chlorides streak and degrade on standard silica TLC, a 10 µL reaction aliquot must be quenched into 1 mL of anhydrous methanol. The formation of the corresponding methyl ester (detectable via LC-MS) confirms the presence of unreacted starting material. The complete disappearance of this methyl ester signal provides an unambiguous, artifact-free readout of reaction completion.

-

-

Aqueous Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Causality: 1N HCl protonates and removes unreacted amines and DMAP into the aqueous layer; NaHCO₃ neutralizes residual acid; brine removes dissolved water. The organic layer is then dried over anhydrous Na₂SO₄ and concentrated under vacuum to yield the API intermediate.

-

Workflow Visualization

Fig 1: Mechanistic workflow for the amidation of 4-Methylisoxazole-5-carbonyl chloride.

References

-

Guidechem. (2021). CAS:1108713-21-8 - 4-Methylisoxazole-5-carbonyl chloride. Guidechem Chemical Dictionary. 1

-

ACS Publications. (2017). Identification of Non-Nucleoside Inhibitors of the Respiratory Syncytial Virus Polymerase Complex. Journal of Medicinal Chemistry. 2

-

National Institutes of Health (PMC). (2020). New Amides Containing Selenium as Potent Leishmanicidal Agents Targeting Trypanothione Reductase. Antimicrobial Agents and Chemotherapy. 3

-

ACS Publications. (2016). An Efficient Scale-Up Synthesis of BMS-520, a Potent and Selective Isoxazole-Containing S1P1 Receptor Agonist. Organic Process Research & Development. 4

Sources

starting materials for 4-Methylisoxazole-5-carbonyl chloride synthesis

Synthesis and Process Optimization of 4-Methylisoxazole-5-carbonyl Chloride: A Comprehensive Technical Guide

Executive Summary & Retrosynthetic Rationale

In the development of neuroactive pharmaceuticals, such as AMPA receptor modulators, the isoxazole core serves as a privileged, metabolically stable scaffold[1]. However, the synthesis of 4,5-disubstituted isoxazoles—specifically 4-methylisoxazole-5-carboxylic acid (CAS: 261350-46-3) and its acyl chloride derivative—presents unique regiochemical challenges.

As a Senior Application Scientist, I frequently observe process failures stemming from the use of classical 1,3-dipolar cycloadditions (e.g., reacting nitrile oxides with alkynes). These pathways inherently suffer from poor HOMO-LUMO differentiation, often yielding intractable 80:20 or 50:50 mixtures of 4- and 5-substituted regioisomers[2].

To bypass this statistical scrambling, this guide details a highly regioselective, four-step condensation strategy. By utilizing ethyl 2-oxobutanoate and N,N-dimethylformamide dimethyl acetal (DMF-DMA) as starting materials, we construct an enamine intermediate that dictates absolute regiocontrol during the subsequent hydroxylamine-mediated cyclization.

Figure 1: Four-step synthetic workflow for 4-Methylisoxazole-5-carbonyl chloride.

Mechanistic Causality: Why This Route Works

The success of this protocol relies on the precise electronic manipulation of the starting materials:

-

Electrophilic C1 Extension: Direct formylation of alpha-keto esters is prone to self-condensation. DMF-DMA acts as a stable, highly electrophilic formyl equivalent that selectively attacks the active methylene (C3) of ethyl 2-oxobutanoate, forming a stable enamine.

-

pH-Controlled Cyclization: Hydroxylamine hydrochloride is highly acidic. Without a buffer, the enamine intermediate hydrolyzes back to the alpha-formyl ketone, leading to regiochemical scrambling. By adding Sodium Acetate (NaOAc), we liberate the free hydroxylamine nucleophile while maintaining a mildly acidic pH (~5.5). This specific pH is the causal driver for the final dehydration step, forcing the aromatization of the isoxazole ring.

-

Catalytic Vilsmeier-Haack Chlorination: Electron-deficient heteroaromatic carboxylic acids resist direct chlorination. The addition of catalytic DMF to Thionyl Chloride (SOCl₂) generates the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion), which rapidly converts the acid to the acyl chloride[3].

Figure 2: Logical mechanism of the regioselective isoxazole ring cyclization.

Quantitative Data & Reagent Profile

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Reaction Temp | In-Process Control (IPC) |

| Ethyl 2-oxobutanoate | Core Starting Material | 130.14 | 1.0 | 80 °C | Baseline reference |

| DMF-DMA | C1 Synthon | 119.16 | 1.2 | 80 °C | TLC (Loss of SM) |

| NH₂OH·HCl | Cyclization Reagent | 69.49 | 1.5 | 80 °C | LC-MS (Mass shift) |

| NaOH (2M aq) | Saponification Base | 40.00 | 2.0 | 25 °C | pH monitoring (>12) |

| SOCl₂ | Chlorinating Agent | 118.97 | 3.0 | 40 °C | Gas evolution ceases |

Self-Validating Experimental Protocols

Step 4.1: Synthesis of Ethyl 4-(dimethylamino)-3-methyl-2-oxobut-3-enoate

-

Charge: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 2-oxobutanoate (26.0 g, 200 mmol, 1.0 eq).

-

Addition: Slowly add DMF-DMA (28.6 g, 240 mmol, 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 80 °C for 4 hours. Visual Cue: The solution will transition from pale yellow to a deep, dark orange as the conjugated enamine forms.

-

Validation (IPC): Extract a 0.1 mL aliquot, dilute in dichloromethane, and analyze via TLC (Hexane:EtOAc 3:1). The protocol is validated to proceed when the starting material spot (Rf ~0.6) is completely consumed.

-

Workup: Concentrate the mixture under reduced pressure to remove generated methanol and excess DMF-DMA. Use the crude dark oil directly in the next step.

Step 4.2: Regioselective Cyclization to Ethyl 4-methylisoxazole-5-carboxylate

-

Preparation: Dissolve the crude enamine from Step 4.1 in absolute ethanol (200 mL).

-

Buffer Addition: Add Sodium Acetate (24.6 g, 300 mmol, 1.5 eq) and stir for 10 minutes to ensure partial dissolution.

-

Cyclization: Add Hydroxylamine hydrochloride (20.8 g, 300 mmol, 1.5 eq) in three portions to control the mild exotherm.

-

Reaction: Heat to reflux (80 °C) for 6 hours.

-

Validation (IPC): Analyze via LC-MS. The intermediate enamine mass (m/z 186 [M+H]+) must be fully converted to the isoxazole ester (m/z 156 [M+H]+).

-

Workup: Evaporate the ethanol. Partition the residue between Ethyl Acetate (300 mL) and Water (300 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ester as a pale yellow oil.

Step 4.3: Saponification to 4-Methylisoxazole-5-carboxylic acid

-

Hydrolysis: Dissolve the ester in a 1:1 mixture of THF and Methanol (150 mL). Add 2M aqueous NaOH (200 mL, 400 mmol, 2.0 eq).

-

Reaction: Stir vigorously at room temperature for 4 hours.

-

Validation (IPC): TLC (Hexane:EtOAc 1:1) should show complete disappearance of the ester (Rf ~0.7) to a baseline spot.

-

Isolation: Evaporate the organic solvents in vacuo. Cool the aqueous layer in an ice bath and acidify dropwise with 6M HCl until pH 2 is reached. Visual Cue: A dense white precipitate of the carboxylic acid will form immediately.

-

Filtration: Filter the solid, wash with ice-cold water, and dry under high vacuum at 50 °C for 12 hours.

Step 4.4: Conversion to 4-Methylisoxazole-5-carbonyl chloride

-

Setup: In a rigorously dried 250 mL flask under a nitrogen atmosphere, suspend 4-Methylisoxazole-5-carboxylic acid (12.7 g, 100 mmol, 1.0 eq) in anhydrous Dichloromethane (100 mL).

-

Catalysis: Add anhydrous DMF (0.37 g, 5 mmol, 0.05 eq).

-

Chlorination: Add Thionyl Chloride (35.7 g, 300 mmol, 3.0 eq) dropwise via an addition funnel.

-

Reaction: Heat to a gentle reflux (40 °C). Visual Cue: Vigorous gas evolution (SO₂ and HCl) will occur. The suspension will gradually become a clear, homogeneous solution as the acid chloride forms.

-

Validation (IPC): The reaction is complete when gas evolution completely ceases (typically 3 hours) and the solution is clear.

-

Purification: Remove DCM and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene (50 mL) to remove trace SOCl₂ and HCl. The resulting 4-Methylisoxazole-5-carbonyl chloride is obtained as a moisture-sensitive, pale yellow liquid/low-melting solid, ready for immediate downstream amidation or coupling.

References

-

Heteroaryl Analogues of AMPA. Synthesis and Quantitative Structure−Activity Relationships , Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

-

Unusual Regioselectivity of the Dipolar Cycloaddition Reactions of Nitrile Oxides and Tertiary Cinnamides and Crotonamides , The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

discovery and history of isoxazole compounds

An In-Depth Technical Guide to the Discovery and History of Isoxazole Compounds

Abstract

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and synthetic versatility have established it as a "privileged scaffold" found in a multitude of therapeutic agents. This technical guide traces the journey of the isoxazole core, from its initial discovery and the elucidation of its fundamental synthetic pathways to its critical role as a pharmacophore in blockbuster drugs. We will explore the foundational experimental protocols that enabled its synthesis, present key data on its application in drug design, and provide a causal explanation for the experimental choices that have shaped its history. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this vital heterocyclic system.

Chapter 1: The Dawn of Isoxazole Chemistry

The story of isoxazole begins in the late 19th and early 20th centuries, a period of foundational discovery in organic chemistry. The German chemist Ludwig Claisen was the pivotal figure in this narrative. While he first recognized the cyclic structure of a substituted isoxazole (3-methyl-5-phenylisoxazole) in 1888, his landmark achievement came in 1903 with the first synthesis of the parent isoxazole compound.[1] This seminal work was achieved through the oximation of propargylaldehyde acetal, a reaction that laid the chemical groundwork for the entire field.[1] The name "isoxazole" was proposed by Hantszch to distinguish it from its isomer, oxazole, which had been discovered earlier.[2]

Early explorations into isoxazole chemistry were quickly defined by two robust and versatile methodologies that remain fundamental to this day: the reaction of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds. A significant leap in the latter method came from the extensive work of Quilico and his group between 1930 and 1946, which firmly established the utility of nitrile oxides in heterocyclic synthesis. These early discoveries were not merely academic; they unlocked the potential for creating a vast library of substituted isoxazoles, setting the stage for their eventual explosion in medicinal chemistry.

Caption: A timeline of key milestones in the discovery and application of isoxazoles.

Chapter 2: Foundational Synthetic Methodologies

The construction of the isoxazole ring has been achieved through numerous synthetic routes. The two classical and most historically significant methods are detailed below, as their understanding is critical to appreciating the evolution of isoxazole chemistry.

The Huisgen 1,3-Dipolar Cycloaddition

This is arguably the most powerful and widely used method for constructing the isoxazole ring.[3] The reaction is a concerted, pericyclic process involving the [3+2] cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile).[4] Nitrile oxides are generally unstable and prone to dimerization, so they are almost always generated in situ from more stable precursors, such as aldoximes, via oxidation.[5][6]

Causality of Experimental Choice: The in situ generation of the nitrile oxide is a critical choice to prevent its self-condensation into a furoxan byproduct.[6] The choice of oxidant (e.g., Chloramine-T, N-bromosuccinimide, or tert-butyl hypoiodite) is determined by substrate tolerance and desired reaction conditions (mildness, stoichiometry).[5][7] The high regioselectivity, particularly with terminal alkynes to yield 3,5-disubstituted isoxazoles, is a major advantage driven by the electronic and steric properties of the two reacting components.[3]

Caption: Mechanism of isoxazole synthesis via Huisgen 1,3-Dipolar Cycloaddition.

Experimental Protocol 1: Conventional Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a general procedure for the synthesis of isoxazoles via the in situ generation of a nitrile oxide from an aldoxime using Chloramine-T as the oxidant.[5][8]

Materials:

-

Substituted aldoxime (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Chloramine-T trihydrate (1.5 mmol)

-

Ethanol (10 mL)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in ethanol (10 mL).

-

Oxidant Addition: To the stirring solution, add Chloramine-T trihydrate (1.5 mmol) portion-wise over 10 minutes. The causality here is to maintain a controlled concentration of the oxidant to ensure smooth conversion of the aldoxime to the reactive nitrile oxide without promoting side reactions.

-

Reaction: Heat the mixture to reflux (approx. 80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) followed by brine (15 mL). This step removes water-soluble byproducts and unreacted reagents.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.[5]

Condensation of 1,3-Dicarbonyl Compounds (Claisen Isoxazole Synthesis)

This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester) with hydroxylamine.[9][10] The reaction proceeds via the formation of an intermediate oxime, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[11]

Causality of Experimental Choice: While operationally simple, this method's primary challenge is regioselectivity when using unsymmetrical 1,3-dicarbonyls.[12][13] The hydroxylamine can attack either carbonyl group, potentially leading to a mixture of two regioisomeric isoxazoles that can be difficult to separate.[14] Modern advancements have shown that modifying the substrate to a β-enamino diketone or carefully controlling the reaction pH and using Lewis acids can direct the initial nucleophilic attack, thus providing excellent control over the isomeric outcome.[13][14][15]

Caption: Regioselectivity issue in the Claisen synthesis with unsymmetrical diketones.

Experimental Protocol 2: One-Pot Synthesis of an Isoxazol-5(4H)-one Derivative

This protocol describes a modern, environmentally benign, one-pot, three-component reaction to synthesize isoxazole derivatives using a mild organic acid catalyst in water.[16][17]

Materials:

-

Aromatic aldehyde (4.71 mmol)

-

Hydroxylamine hydrochloride (4.71 mmol)

-

Ethyl acetoacetate (a β-keto ester) (4.71 mmol)

-

Pyruvic acid (0.023 mmol) or Citric acid (1 mmol)

-

Water (10 mL)

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (4.71 mmol), hydroxylamine hydrochloride (4.71 mmol), ethyl acetoacetate (4.71 mmol), and the catalyst (e.g., pyruvic acid) in water (10 mL).

-

Reaction: Reflux the mixture for the required time, monitoring completion by TLC. The choice of a one-pot procedure is for operational simplicity and atom economy, key principles of green chemistry.[17][18] Using water as a solvent is an environmentally conscious choice over traditional organic solvents.

-

Work-up: Cool the reaction mixture to room temperature.

-

Extraction: Extract the product from the aqueous mixture using ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography using an ethyl acetate/n-hexane eluent system to afford the pure 4H-isoxazol-5-one derivative.[16]

Chapter 3: The Isoxazole as a Privileged Scaffold in Medicinal Chemistry

The true value of the isoxazole ring was realized with its application in drug discovery. Its structural and electronic features make it a "privileged scaffold"—a molecular framework that can bind to multiple, diverse biological targets.[19] The introduction of an isoxazole ring can enhance a molecule's physicochemical properties, improve metabolic stability, and provide specific vectors for hydrogen bonding and π-π stacking interactions with protein targets.

The therapeutic journey began with the advent of sulfa drugs. Sulfisoxazole (also known as sulfafurazole), an antibacterial agent, was one of the first commercially successful drugs to feature the isoxazole ring, demonstrating its value as a bio-isostere and a modulator of physicochemical properties.[20][21][22] This early success paved the way for the incorporation of the isoxazole moiety into a vast array of pharmaceuticals targeting a wide range of diseases.[2]

Data Presentation: Key Isoxazole-Containing Pharmaceuticals

The following table summarizes several key drugs, highlighting the diverse roles this heterocyclic system plays in modern medicine.

| Drug Name | Therapeutic Area | Mechanism of Action / Target | Significance |

| Sulfisoxazole | Antibacterial | Dihydropteroate synthase inhibitor | One of the first successful isoxazole-based drugs, validating the scaffold's utility.[23] |

| Leflunomide | Antirheumatic | Dihydroorotate dehydrogenase inhibitor | An immunomodulatory agent for treating rheumatoid arthritis.[2] |

| Valdecoxib | Anti-inflammatory (NSAID) | Selective COX-2 inhibitor | A second-generation selective NSAID for treating arthritis and pain.[24][25] |

| Isocarboxazid | Antidepressant | Monoamine oxidase inhibitor (MAOI) | An early example of isoxazole use in central nervous system disorders.[13] |

| Danazol | Endocrine Agent | Gonadotropin inhibitor | Used to treat conditions like endometriosis. |

Chapter 4: Case Study - The Development of Valdecoxib

The story of Valdecoxib (Bextra) exemplifies the modern drug design process leveraging the isoxazole scaffold. In the 1990s, the discovery of two cyclooxygenase (COX) isoforms, COX-1 and COX-2, created a major opportunity. While traditional NSAIDs inhibit both, leading to gastrointestinal side effects (from COX-1 inhibition), a selective COX-2 inhibitor could provide anti-inflammatory benefits without these adverse effects.[24]

The team at G.D. Searle (later Pfizer) designed a series of 3,4-diarylheterocycles to target a specific side pocket in the COX-2 enzyme. The isoxazole ring was chosen for its ideal electronic and steric properties, allowing the crucial sulfonamide group to bind with high affinity and selectivity to this side pocket.[26] Valdecoxib was patented in 1995 and received FDA approval in 2001 for treating arthritis and menstrual pain.[25][26] Although later withdrawn from the market due to cardiovascular concerns, its development was a landmark in rational drug design and showcased the power of the isoxazole core in creating highly potent and selective enzyme inhibitors.[25] The synthesis of Valdecoxib often involves the cycloaddition of an alkyne with a nitrile oxide, followed by a Suzuki coupling reaction, demonstrating the synergy between foundational and modern synthetic techniques.[27]

Chapter 5: The Modern Era - Innovations in Isoxazole Synthesis

While the classical methods remain relevant, modern research focuses on improving their efficiency, sustainability, and scope. Key advancements include:

-

Metal-Catalyzed Reactions: Copper(I)-catalyzed cycloadditions allow reactions to proceed under milder conditions and can improve regioselectivity.[1][28] Ruthenium(II) catalysts have also been employed to facilitate the synthesis of highly substituted isoxazoles.[28]

-

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single vessel to generate complex isoxazoles in a single step, improving efficiency and reducing waste.[17][29][30]

-

Green Chemistry Approaches: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[29][31] Furthermore, employing environmentally benign solvents like water or solvent-free mechanochemical methods (ball-milling) represents a significant move towards sustainable synthesis.[3][16][31]

Conclusion

The journey of the isoxazole ring from a laboratory curiosity in 1903 to a central component in multi-million dollar pharmaceuticals is a testament to its remarkable chemical utility. The foundational synthetic work of chemists like Claisen and Quilico provided the tools to construct this versatile scaffold. Over the decades, medicinal chemists have expertly harnessed its unique properties to design potent and selective drugs for a wide range of human diseases. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, the isoxazole core is poised to remain a vital and enduringly "privileged" structure in the future of drug discovery and development.[32]

References

-

Gawande, P. B., et al. (2022). Pyruvic acid-catalyzed one-pot three-component green synthesis of isoxazoles in aqueous medium. Journal of Chemical Sciences. Available from: [Link]

-

Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Willy, B., Rominger, F., & Müller, T. J. J. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. Synthesis. Available from: [Link]

-

Ghamari, N., & Zadsirjan, V. (2024). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H)-ones and its activity: A review. Iranian Journal of Catalysis. Available from: [Link]

-

Shaabani, A., et al. (2013). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry. Available from: [Link]

-

Wikipedia. (2023). Discovery and development of cyclooxygenase 2 inhibitors. Available from: [Link]

-

Kumar, A., & Kumar, V. (2023). Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate. Available from: [Link]

-

Sauthof, L., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Available from: [Link]

-

Zhu, H., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. European Journal of Medicinal Chemistry. Available from: [Link]

-

Wang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available from: [Link]

-

Chem V20. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]

-

International Journal of Health and Biological Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

-

Zhou, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available from: [Link]

-

Wikipedia. (2023). Valdecoxib. Available from: [Link]

-

Ali, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules. Available from: [Link]

-

Thongnest, S., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Journal of Chemistry. Available from: [Link]

-

Nano Biomedicine and Engineering. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]

-

Gotta, A. W. (2002). Valdecoxib (Pharmacia). Current Opinion in Investigational Drugs. Available from: [Link]

-

Ketan, P., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. Available from: [Link]

-

RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Available from: [Link]

-

Saini, R.K., Joshi, Y.C., & Joshi, P. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available from: [Link]

-

Ortiz, A., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports. Available from: [Link]

-

ChemRxiv. (2023). 1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. Available from: [Link]

-

da Silva, A. C. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]

-

Maurya, R., et al. (2010). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. ResearchGate. Available from: [Link]

-

Yousef, T. A. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Jacobs Journal of Internal Medicine. Available from: [Link]

-

Al-Azzawi, A. M. S. (2014). Synthesis of some sulfa drug derivatives as antibacterial agents. Journal of Applicable Chemistry. Available from: [Link]

-

Patsnap. (2026). Valdecoxib - Drug Targets, Indications, Patents. Patsnap Synapse. Available from: [Link]

-

Kumar, R., & Nandi, S. (2016). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. ACS Omega. Available from: [Link]

-

Igwe, K. C., & Okoro, U. C. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Heliyon. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Available from: [Link]

-

Wikipedia. (2023). Sulfafurazole. Available from: [Link]

-

Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

-

da Silva, A. C. A., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available from: [Link]

-

Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube. Available from: [Link]

-

ACS Publications. (2012). Intramolecular 1,3-Dipolar Cycloaddition of Nitrile N-Oxide Accompanied by Dearomatization. Organic Letters. Available from: [Link]

-

ResearchGate. (2013). NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. Available from: [Link]

-

Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available from: [Link]

-

Arkivoc. (2015). Propargyl Claisen Rearrangement: Allene Synthesis and Beyond. Available from: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. organic-chemistry.org [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. ias.ac.in [ias.ac.in]

- 17. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. openaccesspub.org [openaccesspub.org]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Sulfafurazole - Wikipedia [en.wikipedia.org]

- 23. nahrainuniv.edu.iq [nahrainuniv.edu.iq]

- 24. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 25. Valdecoxib - Wikipedia [en.wikipedia.org]

- 26. Valdecoxib (Pharmacia) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 28. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 29. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]

- 30. oiccpress.com [oiccpress.com]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 32. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

Advanced Application Note: Synthesis of Isoxazole-Derived Amides Using 4-Methylisoxazole-5-carbonyl Chloride

Introduction & Scientific Context

The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for phenols and amides to improve pharmacokinetic properties, metabolic stability, and target engagement. Specifically, 4-Methylisoxazole-5-carbonyl chloride (CAS: 1108713-21-8)[1] serves as a highly reactive, versatile acylating agent for installing the 4-methylisoxazole-5-carbonyl moiety onto primary and secondary amines.

Unlike traditional carboxylic acid couplings that require expensive, atom-inefficient reagents (e.g., HATU, EDC, or PyBOP), the use of this acid chloride offers a direct, rapid, and highly scalable route to target amides. This application note details the mechanistic principles, standard aprotic protocols, and modern green-chemistry approaches for utilizing this reagent effectively.

Mechanistic Causality & Reaction Dynamics

The synthesis of an amide from 4-methylisoxazole-5-carbonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism[2]. Understanding the physical chemistry of this pathway is critical for optimizing yields and preventing side reactions:

-

Nucleophilic Attack : The reaction initiates when the lone pair of electrons on the amine nitrogen attacks the highly electrophilic carbonyl carbon of the acid chloride, forming a transient tetrahedral intermediate[2].

-

Leaving Group Expulsion & The Role of the Base : As the tetrahedral intermediate collapses to reform the carbonyl double bond, the chloride ion is expelled, generating hydrochloric acid (HCl)[2]. Causality: If left unneutralized, this liberated HCl will rapidly protonate the unreacted starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% conversion. Therefore, a stoichiometric excess (1.5–2.0 equivalents) of a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is mandatory to scavenge the generated HCl and drive the reaction to 100% conversion[2].

-

Solvent Selection : Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are traditionally employed to prevent competitive solvolysis (hydrolysis) of the moisture-sensitive acid chloride[2]. However, modern green chemistry protocols utilize aqueous micellar catalysis to shield the acid chloride from bulk water while facilitating the bimolecular coupling.

Reaction Workflow

Workflow for the synthesis of amides from 4-methylisoxazole-5-carbonyl chloride.

Experimental Protocols

Protocol A: Standard Solution-Phase Amidation (Aprotic Conditions)

This protocol is the self-validating industry standard for synthesizing amides from acid chlorides[2], ensuring maximum yield for moisture-sensitive substrates.

Materials:

-

4-Methylisoxazole-5-carbonyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.0 - 1.1 equiv)

-

DIPEA or Triethylamine (1.5 - 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) (0.1 - 0.2 M relative to amine)

Step-by-Step Methodology:

-

Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).

-

Amine Dissolution : Dissolve the amine (1.0 equiv) in anhydrous DCM. Add the tertiary base (DIPEA, 2.0 equiv) to the solution[2]. Causality: Adding the base to the amine prior to the acid chloride ensures that any HCl generated upon initial coupling is immediately neutralized, preventing the precipitation of the amine hydrochloride salt.

-

Temperature Control : Cool the reaction mixture to 0 °C using an ice bath[2]. Causality: The nucleophilic acyl substitution is highly exothermic. Cooling prevents thermal degradation of the isoxazole ring and minimizes side reactions.

-

Acyl Chloride Addition : Dissolve 4-methylisoxazole-5-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution[2].

-

Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–4 hours. Monitor reaction progress via LC-MS or TLC[2].

-

Quenching & Workup : Once the amine is consumed, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[2].

-

Purification : Purify the crude product via flash column chromatography (typically Hexanes/Ethyl Acetate gradients) or recrystallization.

Protocol B: Green Aqueous Micellar Amidation (TPGS-750-M)

For process chemistry and environmentally conscious synthesis, amidation can be performed in water using the designer surfactant TPGS-750-M[3].

Materials:

-

4-Methylisoxazole-5-carbonyl chloride (1.0 equiv)

-

Amine (1.0 equiv)

-

DIPEA (3.0 equiv)

-

2 wt % TPGS-750-M aqueous solution

Step-by-Step Methodology:

-

Micellar Setup : To a reaction vial, add the amine (1.0 equiv), DIPEA (3.0 equiv), and 2 wt % TPGS-750-M aqueous solution[3].

-

Cooling : Cool the flask to 0 °C in an ice bath[3].

-

Addition : Add 4-methylisoxazole-5-carbonyl chloride (1.0 equiv) dropwise[3]. Causality: The TPGS-750-M surfactant forms nanomicelles that encapsulate the hydrophobic acid chloride and amine. This shields the highly reactive 4-methylisoxazole-5-carbonyl chloride from bulk water hydrolysis while accelerating the bimolecular coupling within the hydrophobic core.

-

Stirring : Stir at 0 °C to room temperature for 0.5–3 hours[3].

-

Simplified Workup : Upon completion, the product often precipitates directly from the aqueous phase. Filter the suspension, wash the wet cake with deionized water, and dry in an oven at 50 °C[3]. Alternatively, extract with a green solvent like isopropyl acetate[3].

Quantitative Data & Optimization Matrix

The following table summarizes the expected quantitative outcomes and condition optimizations based on established acid chloride amidation parameters.

| Parameter | Protocol A (Aprotic) | Protocol B (Micellar) | Causality / Impact on Yield |

| Solvent | Anhydrous DCM or THF | 2 wt% TPGS-750-M in H₂O | DCM prevents hydrolysis; TPGS-750-M shields reactants in hydrophobic pockets. |

| Base | DIPEA or TEA (1.5-2.0 eq) | DIPEA (3.0 eq) | Excess base is required in water to outcompete background hydrolysis. |

| Temperature | 0 °C → Room Temp | 0 °C | Strict temperature control at 0 °C in water minimizes acyl chloride degradation. |

| Reaction Time | 1 - 4 hours | 0.5 - 3 hours | Micellar conditions often accelerate reaction rates due to high local concentration. |

| Typical Yield | 85% - 98% | 80% - 95% | Both methods provide excellent yields; Protocol B eliminates organic solvent waste. |

Troubleshooting & Self-Validation

-

Incomplete Conversion : If LC-MS indicates stalled conversion at ~50%, the most likely cause is insufficient base or wet solvent. The generated HCl has protonated the starting amine. Solution: Add an additional 1.0 equivalent of DIPEA and 0.2 equivalents of 4-methylisoxazole-5-carbonyl chloride.

-

Hydrolysis Byproduct : The presence of 4-methylisoxazole-5-carboxylic acid (detected via LC-MS, [M-H]-) indicates that the acid chloride has reacted with moisture. Solution: Ensure all glassware is rigorously flame-dried and reagents are stored under argon. If using Protocol B, ensure the addition is done strictly at 0 °C to favor amidation over hydrolysis.

References

-

Title : Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source : Organic Process Research & Development (ACS Publications) URL :[Link]

Sources

Application Notes & Protocols: Strategic Acylation Reactions with 4-Methylisoxazole-5-carbonyl Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

The 4-methylisoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a range of pharmaceuticals and biologically active compounds.[1][2][3][4] Its utility stems from its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its synthetic tractability. 4-Methylisoxazole-5-carbonyl chloride serves as a highly reactive and versatile building block for introducing this valuable pharmacophore into target molecules through acylation reactions. This guide provides an in-depth exploration of its use in forming amides, esters, and in Friedel-Crafts reactions, grounded in mechanistic principles and supported by detailed, field-proven protocols.

Core Principles of Reactivity

4-Methylisoxazole-5-carbonyl chloride's reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is significantly enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the isoxazole ring. This makes it an excellent acylating agent for a wide range of nucleophiles.

The general mechanism follows a nucleophilic acyl substitution pathway. A nucleophile (Nu-H), such as an amine or an alcohol, attacks the carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final acylated product.

Caption: General mechanism for nucleophilic acyl substitution.

Synthesis of Amides: A Gateway to Bioactive Molecules

The most prevalent application of 4-methylisoxazole-5-carbonyl chloride is the synthesis of 4-methylisoxazole-5-carboxamides. These compounds are of high interest due to their demonstrated biological activities, including antitubercular and herbicidal properties.[5][6]

Causality Behind Experimental Design:

-

Solvent Selection: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or toluene are standard choices.[7][8] Their primary role is to dissolve the reactants without reacting with the highly electrophilic acyl chloride, which would otherwise lead to hydrolysis.

-

Base Selection: The reaction generates hydrogen chloride (HCl) as a byproduct. A base is essential to neutralize this acid, preventing the protonation of the amine nucleophile which would render it non-nucleophilic.[9] Tertiary amines like triethylamine (TEA) or pyridine are commonly used as they are non-nucleophilic and act solely as acid scavengers.[7][9] The choice of base can be critical; for instance, pyridine can also act as a nucleophilic catalyst in some cases.

-

Temperature Control: Acylation reactions are often exothermic.[9] The initial addition of the acyl chloride is typically performed at a reduced temperature (e.g., 0 °C) to control the reaction rate, minimize side reactions, and ensure safety.[8][9] The reaction is then allowed to warm to room temperature to proceed to completion.

This protocol is a robust method for coupling 4-methylisoxazole-5-carbonyl chloride with a variety of primary and secondary amines.

Materials:

-

4-Methylisoxazole-5-carbonyl chloride

-

Amine (primary or secondary)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Triethylamine (TEA) or Pyridine

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Step-by-Step Methodology:

-

Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Temperature Control: Cool the stirred solution to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 4-methylisoxazole-5-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Maintaining a slow addition rate is crucial to control the exotherm.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-16 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl and acidic impurities) and then with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography to yield the pure amide.[7][10]

Data Summary: Examples of Synthesized 4-Methylisoxazole-5-Carboxamides

| Amine Substrate | Base | Solvent | Temp (°C) | Yield (%) | M.P. (°C) | Reference |

| Trifluoromethyl aniline | Triethylamine | Toluene | 5 - 15 | - | - | [8] |

| Various Amines | Pyridine | - | 60 | Good | - | [6][7] |

| (S)-1-hydroxypropan-2-amine | - | - | - | 96 | 117-119 | [11] |

Synthesis of Esters: Acylation of Alcohols

While less commonly cited in specific literature for 4-methylisoxazole-5-carbonyl chloride compared to amidation, the acylation of alcohols to form esters is a fundamental and predictable application. The principles are analogous to amide synthesis, though alcohols are generally less nucleophilic than amines, which may necessitate adjustments to the reaction conditions.

Causality Behind Experimental Design:

-